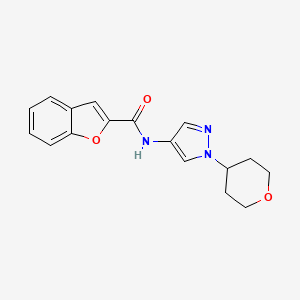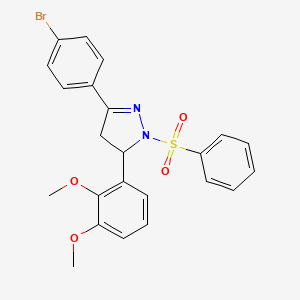
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline, also known as BR-DIM, is a pyrazoline derivative that has gained attention in recent years due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit cancer cell growth, as well as for its anti-inflammatory and antioxidant effects. In
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound also has antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline in lab experiments is its high specificity for cancer cells. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells while leaving normal cells unharmed. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route of this compound for cancer treatment. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Future studies could investigate the mechanisms of action of this compound in these contexts, as well as its potential for use in treating various inflammatory and oxidative stress-related diseases. Additionally, there is potential for the development of new derivatives of this compound with improved solubility and bioavailability.
Synthesis Methods
The synthesis of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline involves the reaction of 2,3-dimethoxybenzaldehyde, 4-bromobenzaldehyde, and phenylsulfonylhydrazide in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline has been extensively studied for its potential therapeutic properties. One of the most promising applications of this compound is its ability to inhibit cancer cell growth. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4S/c1-29-22-10-6-9-19(23(22)30-2)21-15-20(16-11-13-17(24)14-12-16)25-26(21)31(27,28)18-7-4-3-5-8-18/h3-14,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHXTUVHWNLFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

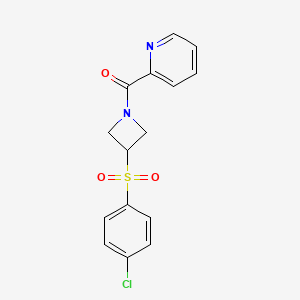
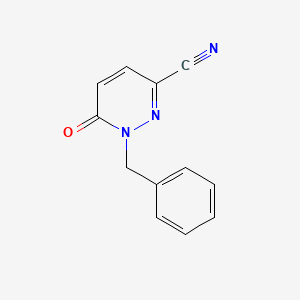


![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)


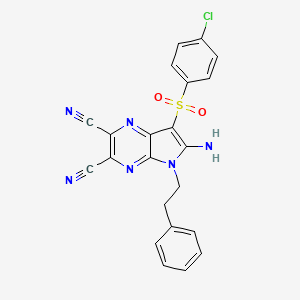
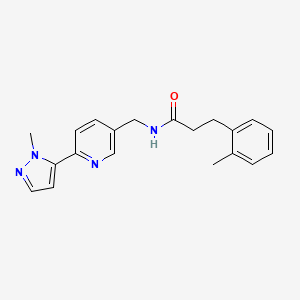
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)

